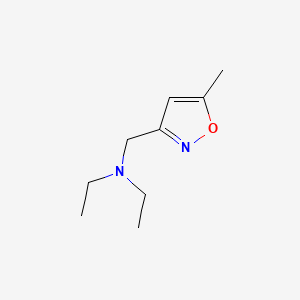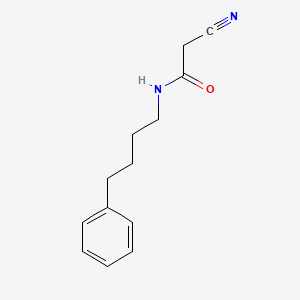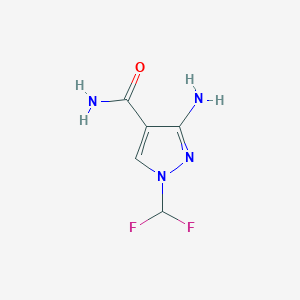![molecular formula C15H13N3O3 B11741038 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester](/img/structure/B11741038.png)
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts such as FeCl3 and solvents like tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . It is also being explored for its potential use in treating other diseases.
Industry
In industry, pyrazolo[1,5-a]pyrimidine derivatives are used in the development of fluorescent probes and materials due to their excellent photophysical properties .
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its ethyl ester group, for example, can be hydrolyzed to yield the corresponding carboxylic acid, providing additional versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C15H13N3O3 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
ethyl 7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)12-8-16-13-11(9-17-18(13)14(12)19)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3 |
InChI-Schlüssel |
CXNRFUWLIJIYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)

amine](/img/structure/B11740967.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)

![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740983.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741030.png)
![2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11741034.png)
